molecular formula C10H12FNO B8417174 N-[2-(2-Fluoro-phenyl)-ethyl]-acetamide

N-[2-(2-Fluoro-phenyl)-ethyl]-acetamide

Cat. No.: B8417174
M. Wt: 181.21 g/mol
InChI Key: SVSQDJLCPKPHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Fluoro-phenyl)-ethyl]-acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho-position, connected via an ethyl linker to an acetamide group.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12FNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

SVSQDJLCPKPHOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituent Position/Type Biological Activity/Property Reference
N-[2-(4-Methoxy-phenyl)-ethyl]-acetamide (3a) 4-OCH₃ IC₅₀ = 69 µM (α-glucosidase inhibition); 25.1% hypoglycemia in rats
UCM924 (N-{2-[(3-Bromo-4-fluoro-phenyl)-ethyl]-acetamide}) 3-Br, 4-F MT2 receptor partial agonist; improved metabolic stability
N-[2-(3-Hydroxy-2-oxo-indol-3-yl)-ethyl]-acetamide Indole-3-yl No cytotoxicity (SMMC-7721/HeLa cells)
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide 3-CN, pyridine SARS-CoV-2 Mpro inhibitor (binding affinity < -22 kcal/mol)

Key Observations :

  • Substituent Position : The ortho-fluoro group in this compound may confer steric hindrance and electron-withdrawing effects, contrasting with the para-methoxy group in compound 3a, which enhances hypoglycemic activity via electronic donation .
  • Metabolic Stability : Fluorine at the para-position (UCM924) improves metabolic stability compared to methoxy or bromo substituents, suggesting ortho-fluoro in the target compound may further alter cytochrome P450 interactions .

Pharmacological Activity Comparisons

Table 2: Receptor Binding and Enzyme Inhibition Profiles

Compound Name Target Activity/Result Reference
UCM765 (N-{2-[(3-Methoxy-phenyl)-ethyl]-acetamide}) MT1/MT2 receptors MT2-selective partial agonist; sleep modulation
Compound 3a α-Glucosidase IC₅₀ = 69 µM; 25.1% blood glucose reduction
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide SARS-CoV-2 Mpro Binds to HIS163/ASN142 via H-bonds

Key Observations :

  • Receptor Selectivity : Fluorine’s electronegativity may enhance MT1/MT2 receptor binding affinity compared to methoxy or bromo substituents, as seen in UCM765/UCM924 .
  • Enzyme Inhibition: The absence of a pyridine or cyanophenyl group in this compound likely limits its applicability to viral protease inhibition, unlike compounds in .

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Metabolic Stability

Compound Name Water Solubility Metabolic Stability Reference
This compound Moderate (predicted) High (fluorine reduces oxidation) -
UCM924 Improved via 4-F substituent High (resistant to CYP450)
Compound 3a Low (hydrophobic OCH₃) Moderate (demethylation likely)

Key Observations :

  • Water Solubility : The ortho-fluoro group may reduce solubility compared to para-substituted analogs due to increased hydrophobicity.
  • Metabolic Stability : Fluorine’s presence typically enhances stability, as demonstrated by UCM924’s resistance to hepatic metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.